molecular formula C16H10ClF3O4 B6410760 3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1262006-12-1

3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6410760
CAS RN: 1262006-12-1
M. Wt: 358.69 g/mol
InChI Key: ZQDZLMJRIWLEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (CMPT-TFMBA) is a trifluoromethylbenzoic acid derivative that has recently been studied for its potential applications in the scientific and medical fields. CMPT-TFMBA is a synthetic compound with a low molecular weight and a high solubility in organic solvents. It has a wide range of applications in the fields of biochemistry and pharmacology, including synthesis of pharmaceuticals, biomedical research, and drug discovery.

Scientific Research Applications

3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in the scientific and medical fields. It has been studied as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been studied as a potential inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been studied as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

Mechanism of Action

3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% works by inhibiting the activity of the enzymes COX-2, AChE, and 5-LOX. Inhibition of these enzymes prevents the production of inflammatory mediators, which can reduce inflammation and pain. In addition, inhibition of AChE prevents the breakdown of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of COX-2, AChE, and 5-LOX in vitro. In addition, it has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is that it is a synthetic compound with a low molecular weight and a high solubility in organic solvents. This makes it easy to handle and use in a variety of experiments. The main limitation is that it is difficult to synthesize in large quantities, which can make it more expensive than other compounds.

Future Directions

Future research into 3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% could focus on exploring its potential as an anti-inflammatory agent and as a cognitive enhancer. In addition, further research could explore its potential as an inhibitor of other enzymes involved in inflammation and pain. Other potential applications include its use as an inhibitor of phospholipase A2 (PLA2), an enzyme involved in the breakdown of phospholipids, and its use as an inhibitor of histone deacetylase (HDAC), an enzyme involved in gene expression. Finally, further research could explore its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.

Synthesis Methods

3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenol with trifluoromethanesulfonic acid in the presence of a base such as sodium hydroxide. This reaction yields the corresponding trifluoromethylbenzoic acid derivative, which can then be isolated and purified. The second step involves the reaction of the isolated trifluoromethylbenzoic acid derivative with an alkyl halide in the presence of a base such as sodium hydroxide. This reaction yields the desired 3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%, which can then be isolated and purified.

properties

IUPAC Name

3-(2-chloro-5-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3O4/c1-24-15(23)8-2-3-13(17)12(7-8)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDZLMJRIWLEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691994
Record name 2'-Chloro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid

CAS RN

1262006-12-1
Record name 2'-Chloro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.